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Fabry disease, a rare X-linked lysosomal storage disorder, results from a deficiency of the α-

galactosidase A (α-Gal A) enzyme, leading to the progressive accumulation of

globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This

accumulation drives the multi-systemic pathology of the disease, primarily affecting the

kidneys, heart, and nervous system. For decades, enzyme replacement therapy (ERT) has

been the cornerstone of treatment. However, the therapeutic landscape is rapidly evolving with

the advent of novel therapies designed to address the limitations of traditional ERTs. This guide

provides an objective comparison of pegunigalsidase-alfa, a next-generation ERT, with other

emerging therapeutic strategies, supported by available experimental data.

Therapeutic Approaches in Fabry Disease
The management of Fabry disease has expanded beyond conventional ERTs to include

substrate reduction therapies (SRTs) and the promise of gene therapy. Each approach utilizes

a distinct mechanism to counteract the effects of α-Gal A deficiency.

Enzyme Replacement Therapy (ERT): This approach involves the intravenous infusion of a

recombinant human α-Gal A enzyme to supplement the deficient endogenous enzyme.

Pegunigalsidase-alfa (Elfabrio®) is a PEGylated form of recombinant α-galactosidase A
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designed to have a longer plasma half-life compared to first-generation ERTs like agalsidase

beta (Fabrazyme®).[1]

Substrate Reduction Therapy (SRT): SRTs aim to decrease the production of Gb3 and other

accumulating substrates, thereby reducing the burden on the deficient enzyme. These are

orally administered small molecules. Venglustat and lucerastat are investigational SRTs that

inhibit glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.

Chaperone Therapy: This approach uses small molecules that bind to and stabilize

misfolded but still partially functional forms of the α-Gal A enzyme, facilitating its proper

trafficking to the lysosome. Migalastat (Galafold®) is an approved oral pharmacological

chaperone for patients with amenable GLA mutations.

Gene Therapy: The goal of gene therapy is to provide a long-lasting or potentially curative

treatment by introducing a functional copy of the GLA gene, enabling the patient's own cells

to produce the α-Gal A enzyme. Isaralgagene civaparvovec (ST-920) and 4D-310 are

investigational gene therapies utilizing adeno-associated virus (AAV) vectors to deliver the

GLA gene.[2][3]

Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from clinical trials of pegunigalsidase-
alfa and comparator therapies. Direct head-to-head comparisons are limited, and cross-trial

comparisons should be interpreted with caution due to differences in study populations,

duration, and endpoints.

Table 1: Renal Efficacy Data
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Therapy (Trial)
Patient
Population

Treatment
Duration

Primary Renal
Endpoint

Results

Pegunigalsidase-

alfa (BALANCE)

[4][5][6]

Adults with Fabry

disease and

deteriorating

renal function,

previously on

agalsidase beta

2 years

Non-inferiority in

the median

annualized

eGFR slope vs.

agalsidase beta

Non-inferiority

met. Difference

in median eGFR

slopes: -0.36

mL/min/1.73

m²/year.

Pegunigalsidase-

alfa (BRIDGE)[7]

Adults with Fabry

disease

previously

treated with

agalsidase alfa

1 year

Change in mean

annualized

eGFR slope

Improvement

from –5.90

mL/min/1.73 m²

at baseline to –

1.19 mL/min/1.73

m² on

pegunigalsidase-

alfa.

Agalsidase beta

(Phase 3

Extension)[8]

Adult patients

with Fabry

disease

30-36 months
Mean estimated

GFR

Remained

stable.

Lucerastat

(MODIFY

Extension)[9]

Adults with Fabry

disease
Up to 2 years

Mean annualized

eGFR decline

-2.75

mL/min/1.73m²

per year

(compared to

-3.55

mL/min/1.73m²

per year pre-

study).

Migalastat

(ATTRACT)[10]

[11]

Adults with Fabry

disease and

amenable

mutations,

previously on

ERT

18 months

Comparability of

annualized

eGFR change

vs. ERT

Met pre-specified

criteria for

demonstrating

comparability.
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Isaralgagene

civaparvovec

(STAAR)[12][13]

Adults with Fabry

disease
>12 months

Annualized

eGFR slope

Positive mean

annualized

eGFR slope

observed.

Table 2: Biomarker and Cardiac Data

Therapy (Trial)
Patient
Population

Treatment
Duration

Key
Biomarker/Car
diac Endpoints

Results

Pegunigalsidase-

alfa (BRIDGE)

Adults with Fabry

disease

previously

treated with

agalsidase alfa

1 year
Plasma lyso-Gb3

reduction

31.5% average

reduction.

Agalsidase beta

(Phase 2)[14]

Adults with Fabry

disease
6 months

Plasma Gb3

decrease

Mean decrease

of 4.01 ± 1.29

μg/mL.

Lucerastat

(MODIFY)[9][15]

Adults with Fabry

disease
6 months

Plasma Gb3

reduction

~50% reduction

vs. 12% increase

in placebo group.

Migalastat

(FACETS)[10]

ERT-naïve adults

with Fabry

disease and

amenable

mutations

6 months
Plasma lyso-Gb3

change

Data suggests

no beneficial

effect on this

biomarker.

Isaralgagene

civaparvovec

(STAAR)[12]

Adults with Fabry

disease
>12 months

Plasma lyso-Gb3

reduction

Substantial drop

in naïve/pseudo-

naïve patients.

4D-310

(INGLAXA-1 & 2)

[16][17]

Adults with Fabry

disease

cardiomyopathy

>12 months

Cardiac function

(global

longitudinal

strain)

Stable or

improved in 5

evaluable

patients.
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Table 3: Safety and Tolerability

Therapy Common Adverse Events
Serious Adverse
Events/Key Safety
Information

Pegunigalsidase-alfa

Infusion-associated reactions,

nasopharyngitis, headache,

diarrhea, fatigue, nausea, back

pain, pain in extremity,

sinusitis.[18]

Hypersensitivity reactions

including anaphylaxis.[18]

Agalsidase beta

Infusion-associated reactions,

chills, fever, headache,

nausea, vomiting.

Serious infusion-associated

reactions, hypersensitivity.

Lucerastat

Hot flushes, flatulence, vertigo,

hyponatremia, cystitis,

respiratory tract infection,

nausea, fatigue, dizziness, dry

skin, postmenopausal

bleeding.[8]

Generally well-tolerated in

clinical trials.

Venglustat

Not yet fully characterized in

large-scale Fabry disease

trials.

Ongoing Phase 3 trials will

provide more comprehensive

safety data.

Migalastat
Headache, nasopharyngitis.

[10]
Generally well-tolerated.

Isaralgagene civaparvovec

Pyrexia, headache, viral

infections, fatigue,

nasopharyngitis.[12][19]

Generally well-tolerated in the

Phase 1/2 STAAR study.

4D-310 Not fully characterized.

Cases of atypical hemolytic

uremic syndrome (aHUS)

reported, leading to a clinical

hold and protocol amendment

to include an

immunosuppressive regimen.

[20]
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Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the critical evaluation of therapeutic

candidates. Below are summarized protocols for pivotal studies.

Pegunigalsidase-alfa: The BALANCE Study
(NCT02795676)

Study Design: A Phase 3, randomized, double-blind, active-controlled, parallel-group study.

[4][6]

Objective: To assess the non-inferiority of pegunigalsidase-alfa to agalsidase beta in adult

patients with Fabry disease and deteriorating renal function.[4][6]

Patient Population: 77 adult patients with a confirmed diagnosis of Fabry disease who had

been receiving agalsidase beta for at least one year and had an annualized estimated

glomerular filtration rate (eGFR) slope more negative than -2 mL/min/1.73 m²/year.[5]

Intervention: Patients were randomized in a 2:1 ratio to receive either 1 mg/kg of

pegunigalsidase-alfa or 1 mg/kg of agalsidase beta intravenously every two weeks for 24

months.[3][4][6]

Primary Efficacy Endpoint: The primary endpoint was the median annualized eGFR slope.

Non-inferiority was to be concluded if the lower bound of the 95% confidence interval for the

difference in medians was greater than -3.0 mL/min/1.73 m²/year.[4]

Secondary Endpoints: Included changes in plasma lyso-Gb3 concentrations and safety

assessments.[4]

Lucerastat: The MODIFY Study (NCT03425539)
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-

group study.[15][21]

Objective: To evaluate the efficacy and safety of lucerastat oral monotherapy in adult patients

with Fabry disease.[15][21]
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Patient Population: 118 adult patients with a genetically confirmed diagnosis of Fabry

disease and FD-specific neuropathic pain.[21]

Intervention: Patients were randomized in a 2:1 ratio to receive either oral lucerastat (1000

mg twice daily) or placebo for 6 months.[9][21]

Primary Efficacy Endpoint: The primary endpoint was the effect on neuropathic pain,

measured using a patient-reported outcome tool.[15][21]

Secondary Endpoints: Included changes in gastrointestinal symptoms, Fabry disease

biomarkers (plasma Gb3), safety, and tolerability.[21]

Venglustat: The PERIDOT Study (NCT05206773)
Study Design: A Phase 3, international, multicenter, randomized, double-blind, placebo-

controlled study.[22][23][24]

Objective: To characterize the efficacy and safety of venglustat on neuropathic and

abdominal pain in patients with Fabry disease.[24]

Patient Population: Approximately 114 adult and adolescent (≥16 years) patients with Fabry

disease who are treatment-naïve or untreated for at least 6 months.[22]

Intervention: Patients are randomized in a 1:1 ratio to receive either venglustat (15 mg) or

placebo orally once daily for 12 months.[22]

Primary Efficacy Endpoint: The primary endpoint is the change from baseline in neuropathic

and abdominal pain as measured by the Fabry Disease Patient-Reported Outcome (FD-

PRO) instrument.[23]

Secondary Endpoints: Include changes in plasma lyso-GL-3, frequency of rescue pain

medication use, and safety.[24]

Isaralgagene civaparvovec (ST-920): The STAAR Study
(NCT04046224)
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Study Design: A Phase 1/2, global, open-label, single-dose, dose-ranging, multicenter clinical

study.[12][13][18][19]

Objective: To evaluate the safety and tolerability of ascending doses of isaralgagene

civaparvovec.

Patient Population: Adult patients with a confirmed diagnosis of Fabry disease.[12]

Intervention: A single intravenous infusion of isaralgagene civaparvovec at ascending doses.

[19]

Primary Endpoint: Safety and tolerability.[12]

Secondary Endpoints: α-Gal A activity, plasma lyso-Gb3 levels, eGFR slope, and quality of

life.[12]

Visualizing the Landscape of Fabry Disease
Therapies
The following diagrams illustrate the mechanisms of action of the different therapeutic

modalities and a sample experimental workflow.

Caption: Mechanisms of action for novel Fabry disease therapies.
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Caption: Generalized workflow for a randomized controlled trial in Fabry disease.

Conclusion
The therapeutic landscape for Fabry disease is undergoing a significant transformation, moving

beyond traditional ERTs to a new era of innovative treatments. Pegunigalsidase-alfa, with its

modified pharmacokinetic profile, has demonstrated non-inferiority to an established ERT in

preserving renal function. Concurrently, oral substrate reduction therapies and gene therapies
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are showing promise in clinical development, each with a unique mechanism of action and

potential to address unmet needs in the Fabry patient population. The choice of therapy will

increasingly depend on a patient's specific genetic mutation, clinical presentation, and lifestyle

considerations. Continued research and head-to-head comparative studies will be essential to

fully elucidate the relative benefits and long-term outcomes of these novel therapeutic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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